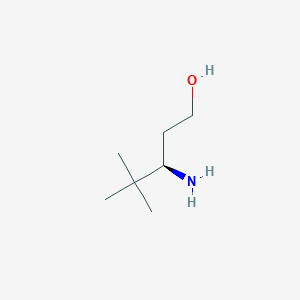

(R)-3-amino-4,4-dimethylpentan-1-ol

Description

(R)-3-amino-4,4-dimethylpentan-1-ol is a chiral amino alcohol characterized by a branched pentanol backbone with a dimethyl group at the C4 position and an amino group at the C3 position. Its stereochemistry (R-configuration) and functional groups render it valuable in asymmetric synthesis, catalysis, and pharmaceutical applications. The amino and hydroxyl groups enable hydrogen bonding, influencing solubility, reactivity, and interactions in chiral environments.

Properties

Molecular Formula |

C7H17NO |

|---|---|

Molecular Weight |

131.22 g/mol |

IUPAC Name |

(3R)-3-amino-4,4-dimethylpentan-1-ol |

InChI |

InChI=1S/C7H17NO/c1-7(2,3)6(8)4-5-9/h6,9H,4-5,8H2,1-3H3/t6-/m1/s1 |

InChI Key |

JMAOWDJEWXBRGR-ZCFIWIBFSA-N |

Isomeric SMILES |

CC(C)(C)[C@@H](CCO)N |

Canonical SMILES |

CC(C)(C)C(CCO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-amino-4,4-dimethylpentan-1-ol typically involves the use of chiral starting materials or chiral catalysts to ensure the desired enantiomer is obtained. One common method is the reduction of the corresponding ketone using a chiral reducing agent. Another approach involves the use of asymmetric hydrogenation of a suitable precursor.

Industrial Production Methods

Industrial production of ®-3-amino-4,4-dimethylpentan-1-ol may involve large-scale asymmetric synthesis using chiral catalysts. These methods are optimized for high yield and purity, ensuring that the desired enantiomer is produced efficiently.

Chemical Reactions Analysis

Types of Reactions

®-3-amino-4,4-dimethylpentan-1-ol can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Oximes, nitriles

Reduction: Secondary or tertiary amines

Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

®-3-amino-4,4-dimethylpentan-1-ol has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its potential role in biochemical pathways and as a ligand in enzyme studies.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.

Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of ®-3-amino-4,4-dimethylpentan-1-ol depends on its specific application. In biochemical studies, it may act as a ligand binding to specific enzymes or receptors, influencing their activity. The molecular targets and pathways involved can vary widely depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize (R)-3-amino-4,4-dimethylpentan-1-ol, we analyze its closest analogs based on functional groups and stereochemistry.

2.1 Functional Group Variations

Compound A : (R)-3-(((tert-Butyldimethylsilyl)oxy)methyl)-3-methylpentan-1-ol ()

- Structure: Features a silyl-protected hydroxyl group instead of an amino group.

- Synthesis : Prepared via hydrogenation of an alkene intermediate using Pd/C catalyst, yielding 100% conversion .

- Properties: Solubility: Hydrophobic due to the tert-butyldimethylsilyl (TBS) group. Stability: The TBS group enhances stability under basic/acidic conditions compared to free hydroxyl or amino groups. Spectroscopy: Distinct $ ^1H $-NMR signals at δ 0.08 ppm (Si-CH$_3$) and δ 3.34–3.64 ppm (methylene adjacent to silyl ether) .

Compound B : (S)-3-Amino-4-methylpentan-1-ol

- Structure : Lacks the C4 dimethyl group, reducing steric hindrance.

- Reactivity: The amino group facilitates nucleophilic reactions (e.g., amide formation) but may require protection during synthesis.

- Applications : Used in peptidomimetics due to reduced steric bulk compared to the target compound.

2.2 Stereochemical and Steric Effects

- Chiral Resolution : The R-configuration may offer distinct optical activity ([α]$D$ values) compared to S-enantiomers, as seen in Compound A ([α]$D$ +4.8° in CHCl$_3$) .

2.3 Physicochemical Properties

| Property | This compound | Compound A | Compound B |

|---|---|---|---|

| Molecular Weight | ~145.2 g/mol (estimated) | 247.21 g/mol | ~131.2 g/mol |

| Functional Groups | -NH$_2$, -OH | -OTBS, -OH | -NH$_2$, -OH |

| Key $ ^1H $-NMR Signals | Expected δ 1.2–1.5 (CH$3$), δ 2.6–3.0 (NH$2$) | δ 0.08 (Si-CH$3$), δ 3.34–3.64 (CH$2$-O) | δ 1.3 (CH$3$), δ 2.7 (NH$2$) |

| Applications | Asymmetric synthesis, drug intermediates | Protecting-group strategies | Peptidomimetics |

Research Findings and Limitations

- Synthetic Challenges: The amino group in this compound may necessitate protection during reactions (e.g., using Boc or Fmoc groups), unlike Compound A’s stable silyl ether .

- Spectroscopic Differentiation : The absence of silyl-group signals in the target compound’s NMR distinguishes it from Compound A.

- Data Gaps: Direct experimental data (e.g., optical rotation, catalytic performance) for this compound are scarce, urging further study.

Biological Activity

(R)-3-amino-4,4-dimethylpentan-1-ol is a chiral compound with significant biological activity, particularly in the fields of neurology and oncology. Its unique structure allows it to interact selectively with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a branched aliphatic chain with an amino group and a hydroxyl group. The stereochemistry of the compound is crucial for its biological interactions, influencing its binding affinity to receptors and enzymes.

The biological activity of this compound primarily involves:

- Enzyme Interaction : The amino and hydroxyl groups can form hydrogen bonds with the active sites of enzymes, modulating their activity.

- Receptor Binding : Due to its chiral nature, the compound can selectively interact with chiral receptors, leading to specific biological effects such as anticonvulsant activity and potential anti-tumor effects.

Anticonvulsant Activity

Research has demonstrated that this compound exhibits potent anticonvulsant properties. In animal models, it effectively antagonized seizures induced by maximal electroshock (MES). The effective dose (ED50) was reported to be approximately 1.7 mg/kg when administered orally . This indicates a strong potential for development as an anticonvulsant drug.

Anti-Tumor Effects

Recent studies have highlighted the compound's ability to activate SHP1 (Src homology 2 domain-containing protein tyrosine phosphatase 1), which plays a critical role in regulating cellular signaling pathways involved in cancer progression. The activation of SHP1 leads to the inhibition of key pathways such as STAT3 and ERK, which are often upregulated in tumors . The compound demonstrated IC50 values ranging from 1.65 to 5.51 μM against various cancer cell lines, suggesting significant anti-tumor efficacy.

Study on Anticonvulsant Properties

In a study investigating the anticonvulsant properties of related compounds, it was found that modifications to the structure could enhance or diminish efficacy. For instance, analogs with additional methyl groups showed varied ED50 values, indicating that structural changes can significantly impact pharmacological activity .

SHP1 Activation Study

A detailed investigation into the SHP1 activating effects of this compound derivatives revealed that compounds with specific hydrophilic substitutions at the C-3 position exhibited enhanced activity. This study provided insights into structure-activity relationships (SAR) that could guide further drug development efforts targeting SHP1 for cancer therapy .

Table 1: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.